[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone, resulting in the formation of the desired compound . This reaction can be carried out under microwave irradiation, which offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.
Uniqueness: [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique structural features and diverse range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C6H5N5O |
---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
triazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C6H5N5O/c7-5(12)4-6-8-2-1-3-11(6)10-9-4/h1-3H,(H2,7,12) |
InChI Key |
IHGNHWOZPLLPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=N2)C(=O)N)N=C1 |
Origin of Product |
United States |
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